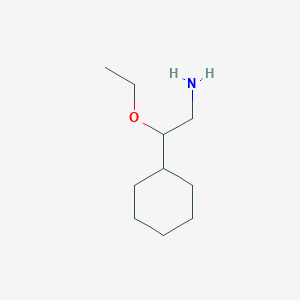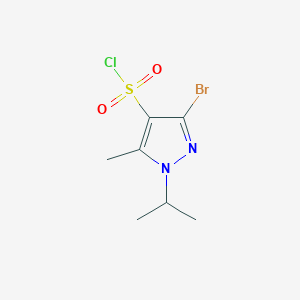
2-Cyclohexyl-2-ethoxyethan-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-2-ethoxyethan-1-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It belongs to the class of cyclohexylamines and has the molecular formula C10H21NO. This compound is known for its unique chemical structure, which includes a cyclohexyl group attached to an ethoxyethanamine moiety.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-2-ethoxyethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-ethoxyethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-cyclohexene-1-acetonitrile with hydrogen bromide to generate 1-bromocyclohexane acetonitrile. This intermediate is then subjected to hydrogenation under the action of a catalyst to produce 1-bromocyclohexane ethylamine. Finally, the 1-bromocyclohexane ethylamine reacts with sodium hydroxide to yield 2-Cyclohexyl-2-ethoxyethan-1-amine .
Industrial Production Methods
For industrial production, the synthetic process can be optimized to achieve higher yields and lower costs. The three-step reaction process mentioned above is particularly suitable for industrial-scale production due to its simplicity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexyl-2-ethoxyethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-2-ethoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexylamine
- 2-Ethoxyethylamine
- Cyclohexanone
Uniqueness
Compared to similar compounds, 2-Cyclohexyl-2-ethoxyethan-1-amine stands out due to its unique combination of a cyclohexyl group and an ethoxyethanamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-cyclohexyl-2-ethoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h9-10H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQETWCYWIZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B2425539.png)


![1-[3-(Benzyloxy)propyl]-2-fluorobenzene](/img/structure/B2425543.png)
![7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2425544.png)
![1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride](/img/structure/B2425545.png)
![4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2425546.png)


![methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate](/img/structure/B2425555.png)

![5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2425557.png)
![ethyl 6-benzyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425558.png)
